molecular formula C25H24O7 B1631049 Neocyclomorusin CAS No. 62596-35-4

Neocyclomorusin

Cat. No. B1631049
CAS RN: 62596-35-4
M. Wt: 436.5 g/mol
InChI Key: BKIVBOLDWRIFMA-UHFFFAOYSA-N
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Description

Neocyclomorusin is a flavonoid compound that can be isolated from Erythrina sigmoidea . It has been found to inhibit the CCRF-CEM cell line with an IC50 value of 59.02 μM .


Synthesis Analysis

The synthesis of Neocyclomorusin involves key steps such as a Friedel-Crafts reaction, a Baker-Venkataraman (BK-VK) rearrangement, a selective epoxidation, and a novel SN2-type cyclization .


Molecular Structure Analysis

Neocyclomorusin has a molecular formula of C25H24O7 . It has an average mass of 436.454 Da and a mono-isotopic mass of 436.152191 Da . It has been observed that Neocyclomorusin has a similar pentacyclic structure formed by the ring closure of the prenyl group .

Scientific Research Applications

1. Antibacterial Evaluations

  • Summary of Application: Neocyclomorusin has been synthesized and investigated for its antibacterial activities against both Gram-negative and Gram-positive strains .
  • Methods of Application: The synthesis of Neocyclomorusin involved a Friedel-Crafts reaction, a Baker-Venkataraman (BK-VK) rearrangement, a selective epoxidation, and a novel SN2-type cyclization .
  • Results: The antibacterial activities of Neocyclomorusin were disappointing against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis strains .

2. Anti-tumor Properties

  • Summary of Application: Morusin, a compound related to Neocyclomorusin, has exhibited anti-tumor properties in many different forms of cancer, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Morusin has shown potential as an alternative treatment method for resistant malignancies .

3. Cytotoxic Effects

  • Summary of Application: Neocyclomorusin has been evaluated for its cytotoxic effects on the growth of human cervical epithelioid carcinoma (HeLa) cell lines .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Neocyclomorusin exhibited excellent cytotoxic effects on the growth of HeLa cell lines (IC50 < 10 µg/mL) .

4. Neuro-Protective Effects

  • Summary of Application: Morusin, a compound related to Neocyclomorusin, has shown defense against neuroblastoma cell death caused by nitric oxide .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Morusin has shown potential as a neuro-protective agent .

5. Antioxidant Capabilities

  • Summary of Application: Morusin has the capacity to scavenge superoxide anion radicals .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Morusin has shown potential as an antioxidant .

6. Anti-Diabetic Activity

  • Summary of Application: Morusin has shown anti-diabetic activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Morusin has shown potential as an alternative treatment for diabetes .

4. Defense Against Neuroblastoma Cell Death

  • Summary of Application: Morusin, a compound related to Neocyclomorusin, has shown defense against neuroblastoma cell death caused by nitric oxide .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Morusin has shown potential as a neuro-protective agent .

5. Scavenging Superoxide Anion Radicals

  • Summary of Application: Morusin has the capacity to scavenge superoxide anion radicals .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Morusin has shown potential as an antioxidant .

6. Anti-Diabetic Activity

  • Summary of Application: Morusin has shown anti-diabetic activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Morusin has shown potential as an alternative treatment for diabetes .

properties

IUPAC Name

11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo[12.9.0.03,12.04,9.018,23]tricosa-1(14),3(12),4(9),5,10,18(23),19,21-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O7/c1-24(2)8-7-14-18(32-24)11-16(27)20-21(28)15-10-19(25(3,4)29)30-17-9-12(26)5-6-13(17)22(15)31-23(14)20/h5-9,11,19,26-27,29H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIVBOLDWRIFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC(OC5=C4C=CC(=C5)O)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316927
Record name Neocyclomorusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neocyclomorusin

CAS RN

62596-35-4
Record name Neocyclomorusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62596-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neocyclomorusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
H Dong, M Wu, S Xiang, T Song, Y Li… - Journal of Natural …, 2022 - ACS Publications
… neocyclomorusin (1) and a scalable route to obtain oxyisocyclointegrin (2). Our retrosynthetic analysis for the preparation of neocyclomorusin (… strategy to synthesize neocyclomorusin (1)…
Number of citations: 7 pubs.acs.org
F Oke-Altuntas, GDWF Kapche… - Medicinal Chemistry …, 2016 - Springer
This study aimed to investigate the cytotoxic, antioxidant, and antimicrobial activities of three compounds isolated from the methanolic extract of the roots bark of Milicia excelsa (…
Number of citations: 17 link.springer.com
Z Zoofishan, A Hunyadi - 2020 - core.ac.uk
… 9 shows the RPHPLC chromatograms of morusin and neocyclomorusin (12) obtained. Since the ring closure of morusin to neocyclomorusin involves the formation of a new chiral center…
Number of citations: 0 core.ac.uk
RJ Smith, RL Bower, SA Ferguson… - European Journal of …, 2019 - Wiley Online Library
… , morusin), inhibition of platelet aggregation (neocyclomorusin) and radical scavenging ability (neocyclomorusin).2 Among the first reported compounds from this family of structurally …
JL Nantchouang Ouete, LP Sandjo… - … für Naturforschung C, 2013 - degruyter.com
… It may be speculated that the newly identified metabolite 1 represents the biogenetic precursor of neocyclomorusin (3), the formation of which could consist in a C-prenylation of position …
Number of citations: 13 www.degruyter.com
DE Djeussi, LP Sandjo… - BMC …, 2015 - bmccomplementmedtherapies …
… Compounds tested in this study included five isoflavonoids: atalantoflavone (2), bidwillon A (3), neocyclomorusin (4), 6α-hydroxyphaseollidin (5), neobavaisoflavone (6) and one …
AT Mbaveng, LP Sandjo, SB Tankeo, AR Ndifor… - SpringerPlus, 2015 - Springer
The present study was designed to assess the antimicrobial activity of 19 natural products belonging to terpenoids, alkaloids, thiophenes and phenolics against a panel of 14 Gram-…
Number of citations: 95 link.springer.com
HJ Lee, DH Lyu, U Koo, KW Nam, SS Hong… - Archives of pharmacal …, 2012 - Springer
Seven prenylated flavanoids, licoflavone C (1), cyclomulberrin (2), neocyclomorusin (3), sanggenon I (4), morusin (5), kuwanon U (6) and kuwanon E (7), and three 2-arylbenzofurans, …
Number of citations: 52 link.springer.com
V Kuete, LP Sandjo, DE Djeussi, M Zeino… - Investigational New …, 2014 - Springer
Introduction Continuous efforts from scientists of diverse fields are necessary not only to better understand the mechanism by which multidrug resistant (MDR) cancer cells occur, but …
Number of citations: 93 link.springer.com
ANB Singab, HA El-Beshbishy, M Yonekawa… - Journal of …, 2005 - Elsevier
The hypoglycemic activity of the flavonoids rich fraction of 70% alcohol extract of the Egyptian Morus alba root bark (MRBF-3) was evaluated after its oral administration to streptozotocin-…
Number of citations: 362 www.sciencedirect.com

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